molecular formula C13H17N3O B11748085 [(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11748085
M. Wt: 231.29 g/mol
InChI Key: PJWYPAKKUKRJNS-UHFFFAOYSA-N
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Description

[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of a methoxyphenyl group and a pyrazolyl group linked through a methylamine bridge. This compound is part of the broader class of heterocyclic amines, which are known for their significant roles in organic synthesis and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can be achieved through a multi-step process involving the condensation of 3-methoxybenzaldehyde with 1-methyl-1H-pyrazol-5-amine. This reaction typically proceeds via reductive amination, where the intermediate imine is reduced to form the desired amine . The reaction conditions often involve the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. Solvent-free conditions or the use of green solvents can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of [(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H17N3O/c1-16-12(6-7-15-16)10-14-9-11-4-3-5-13(8-11)17-2/h3-8,14H,9-10H2,1-2H3

InChI Key

PJWYPAKKUKRJNS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC(=CC=C2)OC

Origin of Product

United States

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